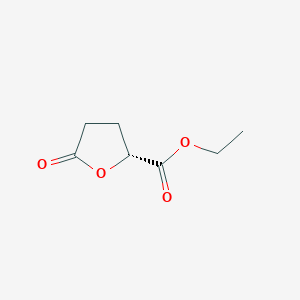

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone

Description

Propriétés

IUPAC Name |

ethyl (2R)-5-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-10-7(9)5-3-4-6(8)11-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQGWRVDIFBMNW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357406 | |

| Record name | (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33019-03-3 | |

| Record name | (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Approaches to Gamma-Butyrolactones

Gamma-butyrolactones, including substituted variants like (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone, are typically synthesized via intramolecular esterification or annulation reactions that form the lactone ring. The key synthetic strategies involve the formation of specific carbon-oxygen and carbon-carbon bonds within the molecule, often utilizing catalytic or stoichiometric reagents to control stereochemistry and functional group placement.

- Intramolecular Esterification : This classical method involves cyclization of hydroxy acids or related precursors under acidic or dehydrating conditions to form the lactone ring.

- [3+2] Annulation Reactions : These reactions involve coupling of smaller synthons to form the gamma-butyrolactone ring with control over substitution patterns and stereochemistry.

- Transition Metal Catalysis : Ruthenium pincer catalysts and photoredox catalysts have been employed to promote selective bond formations leading to gamma-butyrolactones with high enantioselectivity.

- Electroreductive Coupling : Electrochemical methods can generate nucleophilic carbanions from carbonyl compounds, which then couple to form the lactone ring.

These methods provide a foundation for the synthesis of gamma-butyrolactones and their derivatives, including the ethoxycarbonyl-substituted chiral forms.

Specific Preparation Method for this compound

While direct literature on the exact preparation of this compound is limited, closely related gamma-butyrolactone derivatives such as alpha-acetyl-gamma-butyrolactone have well-documented preparation methods that can be adapted and extended for the ethoxycarbonyl derivative.

Adapted Synthesis from Alpha-Acetyl-Gamma-Butyrolactone Preparation

A detailed patented method for alpha-acetyl-gamma-butyrolactone preparation provides a useful framework:

-

- Organic solvents such as ethyl acetate, isopropyl acetate, or methyl acetate.

- Inorganic bases like potassium carbonate, sodium bicarbonate, or sodium carbonate.

- Controlled addition of gamma-butyrolactone and an aldehyde derivative (e.g., acetaldehyde) in a molar ratio of approximately 1:1 to 1:1.2.

- Reaction temperatures between 50 °C and 98 °C.

- Reaction pressure maintained between 0.1 to 1.0 MPa in an autoclave.

- Stirring times of 6-8 hours at moderate temperatures (20-35 °C) for initial mixing, followed by acetylation at elevated temperatures.

-

- Mix the organic solvent and inorganic base, heat to 50-80 °C.

- Simultaneously add gamma-butyrolactone and a mixed solution of organic solvent with an aldehyde derivative at a controlled dropping rate.

- Stir the reaction mixture at 70-80 °C for 20-40 minutes post-addition.

- Transfer the reaction mixture to a high-pressure kettle for acetylation at 85-98 °C under 0.1-1.0 MPa for 1.5-2 hours.

- Cool, discharge, and purify the product via filtration, washing, vacuum concentration, and vacuum rectification.

-

- The method typically yields high-purity alpha-substituted gamma-butyrolactones with controlled stereochemistry.

- The use of specific bases and solvents influences selectivity and yield.

This method can be modified by substituting acetaldehyde with ethyl chloroformate or other ethoxycarbonyl donors to introduce the ethoxycarbonyl group at the gamma position, followed by stereoselective control to obtain the (R)-enantiomer.

Stereoselective Synthesis and Chiral Resolution

Achieving the (R)-(-) enantiomer requires stereoselective synthesis or chiral resolution techniques:

- Chiral Auxiliary or Catalyst Use : Employing chiral catalysts such as ruthenium pincer complexes or chiral auxiliaries during the lactone ring formation can induce enantioselectivity.

- Electroreductive Methods : Electrochemical approaches with chiral auxiliaries have been shown to produce optically active gamma-butyrolactones with high diastereoselectivity.

- Chiral Chromatography or Crystallization : Post-synthesis, enantiomers can be separated by chiral HPLC or selective crystallization techniques.

Recent advances highlight the use of transition metal catalysis combined with hydrogen borrowing or transfer hydrogenation to invert polarity at key positions, facilitating the formation of chiral gamma-butyrolactones.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Options | Notes |

|---|---|---|

| Organic Solvent | Ethyl acetate, isopropyl acetate, methyl acetate | Solvent choice affects solubility and reaction rate |

| Inorganic Base | Potassium carbonate, sodium bicarbonate, sodium carbonate | Base neutralizes acid byproducts, influences selectivity |

| Temperature (initial stirring) | 20-35 °C | Ensures controlled mixing before acetylation |

| Temperature (acetylation) | 85-98 °C | Elevated temperature promotes lactone formation |

| Pressure | 0.1-1.0 MPa | Autoclave conditions for acetylation |

| Molar Ratio (gamma-butyrolactone:aldehyde derivative) | 1:1 to 1:1.2 | Controls substitution degree |

| Reaction Time (stirring) | 6-8 hours | Ensures complete reaction |

| Reaction Time (acetylation) | 1.5-2 hours | Completion of ring formation |

| Chiral Control | Use of chiral catalysts or auxiliaries | Required for (R)-enantiomer formation |

Research Findings and Notes

- The preparation of alpha-substituted gamma-butyrolactones via simultaneous addition of gamma-butyrolactone and aldehyde derivatives under controlled conditions provides a robust method adaptable for ethoxycarbonyl substitution.

- Electrochemical and catalytic methods offer promising routes to enantioselective synthesis, crucial for obtaining the (R)-(-) enantiomer with high optical purity.

- The choice of solvent and base is critical for reaction efficiency and product purity; ethyl acetate and potassium carbonate are frequently preferred.

- Post-reaction purification involving vacuum concentration and rectification ensures removal of impurities and unreacted starting materials.

- Direct literature on this compound is scarce, but the above methods provide a sound basis for its synthesis by analogy and adaptation.

Applications De Recherche Scientifique

Pharmacological Applications

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone belongs to the broader class of gamma-butyrolactones, which have been extensively studied for their biological activities. These compounds exhibit a range of pharmacological effects, including:

- Anticancer Activity : Research indicates that gamma-butyrolactones can inhibit cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Neuroprotective Effects : Studies have demonstrated that gamma-butyrolactones can protect neuronal cells from damage caused by oxidative stress and excitotoxicity. This property makes them candidates for treating neurodegenerative diseases .

- Anticonvulsant Properties : Some derivatives of gamma-butyrolactone have been noted for their anticonvulsant effects in animal models, suggesting potential applications in epilepsy treatment .

Synthetic Methodologies

The synthesis of this compound has been approached through various methods, reflecting advancements in synthetic organic chemistry:

- Catalytic Asymmetric Synthesis : Recent developments have focused on using chiral catalysts to achieve enantioselective synthesis of gamma-butyrolactones. This method enhances the yield and purity of the desired enantiomer while minimizing waste .

- Photoredox Catalysis : Innovative approaches utilizing photoredox catalysis have been explored to synthesize gamma-butyrolactones from readily available starting materials. This method has shown high efficiency and selectivity .

Table 1: Comparison of Synthetic Methods for Gamma-Butyrolactones

| Method | Advantages | Disadvantages |

|---|---|---|

| Catalytic Asymmetric Synthesis | High enantioselectivity | Requires specialized catalysts |

| Photoredox Catalysis | Mild reaction conditions | Limited substrate scope |

| Traditional Esterification | Simplicity and cost-effectiveness | Lower selectivity and yields |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Neuroprotection in Ischemia

In an experimental model of forebrain ischemia, this compound was administered to assess its protective effects on neuronal tissue. The treated group exhibited significantly less neuronal loss compared to controls, highlighting its potential as a neuroprotective agent during ischemic events .

Table 2: Summary of Case Studies on this compound

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Anticancer Activity | Cell viability assays | Reduced viability in cancer cell lines |

| Neuroprotection | Ischemia model in rats | Decreased neuronal loss post-treatment |

Mécanisme D'action

The mechanism of action of ®-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone involves its interaction with specific molecular targets, leading to the formation of enantiomerically pure products. The ethoxycarbonyl group facilitates nucleophilic attacks, while the chiral center ensures the formation of optically active compounds. This compound’s unique structure allows it to participate in various biochemical pathways, influencing the synthesis of target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares (R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone with structurally and functionally related compounds, including gamma-butyrolactone (GBL), gamma-hydroxybutyrate (GHB), 1,4-butanediol (1,4-BDO), and other derivatives. Key differences in pharmacology, toxicity, and applications are highlighted.

Key Research Findings:

Structural Influence on Pharmacological Activity: The ethoxycarbonyl group in this compound reduces its conversion to GHB compared to GBL or 1,4-BDO, minimizing CNS depressant effects .

Toxicity and Regulatory Status :

- GBL and 1,4-BDO are classified as GHB precursors under U.S. and EU regulations due to their role in illicit GHB synthesis .

- In contrast, this compound and 4-Butyl-gamma-butyrolactone lack significant abuse liability, attributed to their structural modifications .

Applications in Industry and Medicine: GBL is widely used in polymer production, while GHB has dual medical/illicit use . this compound’s chiral center makes it valuable in enantioselective catalysis, unlike non-chiral analogs like GBL .

Metabolic Pathways: GHB is endogenously synthesized from GABA and exhibits dose-dependent effects (therapeutic vs. toxic) .

Activité Biologique

(R)-(-)-gamma-Ethoxycarbonyl-gamma-butyrolactone is a synthetic derivative of gamma-butyrolactone (GBL), a compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of Gamma-Butyrolactones

Gamma-butyrolactones are a class of cyclic esters that exhibit a range of biological activities, including anti-inflammatory, antibacterial, antifungal, and neuroprotective effects. The structural modifications in compounds like this compound can significantly influence their biological efficacy and pharmacokinetics.

1. Anti-Inflammatory Effects

Research indicates that various gamma-butyrolactones possess significant anti-inflammatory properties. For instance, synthetic derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as caspase-1. In a study, compounds exhibited an effective concentration (EC50) as low as 0.05 μM in MDA468 cells, indicating potent anti-inflammatory activity .

2. Antibacterial Activity

This compound has shown promising antibacterial effects. Various synthetic gamma-butyrolactones have been reported to possess significant activity against pathogenic bacteria, with minimum inhibitory concentrations (MICs) ranging from 2.4 μg/mL to 15 μg/mL against strains like Streptococcus pyogenes and Proteus mirabilis .

3. Neuroprotective Properties

The neuroprotective potential of gamma-butyrolactones is notable, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that these compounds may inhibit reactive oxygen species (ROS) production and modulate autophagy processes in neuronal cells . In vivo assays have shown memory-rescuing activities in animal models, highlighting their therapeutic potential for neuroprotection .

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- GABAergic System : Similar to GHB, GBL is believed to exert its effects through modulation of the GABA receptor system, which plays a crucial role in neurotransmission and neuroprotection .

- Caspase Inhibition : The compound's anti-inflammatory effects may be mediated through the inhibition of caspase-1, which is involved in the inflammatory response .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its neuroprotective effects, potentially reducing oxidative stress in neuronal tissues .

Case Studies

Several case studies have documented the effects of gamma-butyrolactones on human health:

- A study involving five patients highlighted withdrawal symptoms associated with high doses of GBL and its derivatives, emphasizing the need for careful monitoring during treatment .

- Another investigation into the pharmacokinetics of GBL revealed its rapid conversion to GHB in vivo, which may complicate the interpretation of its biological effects and therapeutic applications .

Data Tables

Below is a summary table highlighting key pharmacological activities and their corresponding effective concentrations or inhibitory values for various gamma-butyrolactones:

Q & A

Q. How can researchers reconcile discrepancies in enantiomeric excess (ee) values reported for synthetic batches?

- Variations may stem from catalyst deactivation or moisture ingress. Implement strict anhydrous conditions and use chiral additives (e.g., (-)-sparteine) to suppress racemization. Statistical analysis (e.g., ANOVA) of multiple batches identifies systematic errors .

Tables for Key Data

Table 1: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (step 1), 25°C (step 2) | Prevents lactone ring hydrolysis |

| Solvent | Anhydrous THF | Enhances catalyst efficiency |

| Catalyst Loading | 3 mol% Lipase PS | Balances cost and ee (≥98%) |

Table 2: Spectral Signatures (Key Peaks)

| Technique | Key Peaks | Assignment |

|---|---|---|

| H NMR | δ 1.3 (t, 3H), δ 4.2 (q, 2H) | Ethoxycarbonyl group |

| IR | 1745 cm | Lactone C=O stretch |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.